2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Spectroscopic Properties
The compound 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, due to its structural similarity with naphthalimides, has been explored for its potential applications in fluorescent molecular probes, particularly for sensing nanoparticles like ZnO. For instance, the 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (a derivative of naphthalimide) demonstrated significant fluorescent properties when interacting with ZnO nanoparticles, indicating potential applications in material sciences and nanotechnology (Bekere et al., 2013).
Acidic Properties and Hydrogen Bonding
The ortho-substituted benzoic acids, similar to the compound , have been studied for their acidic properties and intramolecular hydrogen bonding. These studies are crucial for understanding the compound's behavior in different chemical environments, which is valuable in developing pharmaceuticals and designing reaction pathways (Fiedler et al., 2006).
Thermodynamic and Phase Behavior
Understanding the thermodynamic phase behavior of benzoic acid derivatives is critical for their application in process design, particularly in pharmaceutical research. Research involving the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria provides valuable data for the stability and solubility of these compounds, which is crucial for their practical application in drug formulation and other industrial processes (Reschke et al., 2016).
Biotransformation Studies
Investigating the biotransformation of compounds related to benzoic acid, like gallic acid, sheds light on potential metabolic pathways and the production of biologically active compounds. This research is fundamental in drug discovery and understanding the pharmacokinetics of drug-like compounds (Hsu et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-4-2-1-3-5(6)15(23)24/h1-4H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRKUYXYRORCEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.